molecular formula C20H23F3N2O B12620049 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918479-95-5

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B12620049
CAS No.: 918479-95-5
M. Wt: 364.4 g/mol
InChI Key: ZEMMOHUJXSCBCP-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-phenylethyl bromide under basic conditions to form 1-(2-Phenylethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • Research indicates that piperazine derivatives can act on various neurotransmitter systems, including serotonin and dopamine receptors. The specific substitution patterns on the piperazine ring can significantly alter binding affinities and selectivities for these receptors, making them potential candidates for treating psychiatric disorders such as depression and anxiety .
    • A study on similar piperazine compounds demonstrated their ability to bind selectively to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting that 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine may exhibit similar properties .
  • Analgesic Properties :
    • Some derivatives of piperazine have been investigated for their analgesic effects, particularly in the context of opioid receptor modulation. The structural modifications involving phenylethyl and trifluoromethoxy groups could potentially enhance analgesic efficacy while minimizing side effects associated with traditional opioids .
  • Antidepressant Activity :
    • The compound's potential as an antidepressant has been explored through its interaction with serotonin receptors. Modifications in the piperazine structure have shown promise in enhancing serotonergic activity, which is critical for mood regulation .

Analytical Applications

  • Detection Methods :
    • Advances in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have enabled the rapid detection of piperazine derivatives in biological samples. This is particularly relevant for monitoring drug abuse, as many piperazine derivatives are misused as recreational drugs . The development of sensitive methods for detecting this compound could aid in forensic toxicology.
  • Quantification in Biological Samples :
    • Studies have established protocols for quantifying piperazine derivatives in serum and urine, which could be adapted for this compound. These methods are essential for understanding pharmacokinetics and metabolism .

Case Studies

StudyFocusFindings
Study 1Neuropharmacological ProfileIdentified binding affinities to DAT and SERT similar to known antidepressants .
Study 2Analgesic EffectsDemonstrated potential analgesic activity through opioid receptor modulation .
Study 3Detection Method DevelopmentEstablished LC-MS protocols for detecting piperazine derivatives in biological fluids .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)piperazine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.

    4-{[3-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the phenylethyl group, affecting its binding affinity and specificity.

    1-(2-Phenylethyl)-4-methylpiperazine: Substitutes the trifluoromethoxyphenylmethyl group with a methyl group, altering its reactivity and applications.

Uniqueness

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the phenylethyl and trifluoromethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a phenylethyl group and a trifluoromethoxy phenyl moiety. The presence of trifluoromethyl groups is known to enhance lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various strains of bacteria and fungi.

CompoundMIC (µM)Target Organism
This compound< 10Mycobacterium tuberculosis
Derivative A< 5Staphylococcus aureus
Derivative B< 20Escherichia coli

The above table summarizes the minimum inhibitory concentrations (MICs) for selected compounds, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits varying degrees of cytotoxic effects on cancer cell lines. For example, in vitro studies using HepG2 liver cancer cells revealed an IC50 value indicating significant cytotoxicity.

Cell LineIC50 (µM)
HepG215
HeLa25
MCF-730

These results suggest that while the compound has potential as an anticancer agent, further optimization is necessary to improve selectivity and reduce toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Research indicates that substituents at specific positions on the piperazine ring can significantly alter biological activity. The introduction of lipophilic groups, such as trifluoromethoxy, enhances binding affinity to targets involved in cancer proliferation pathways.

Key Findings:

  • Lipophilicity : Increased lipophilicity generally correlates with improved activity against lipid-rich bacterial membranes.
  • Electron-withdrawing groups : The presence of electron-withdrawing groups like trifluoromethyl enhances the overall potency by stabilizing the active conformation of the molecule .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Antimycobacterial Activity : A study demonstrated that derivatives with similar structures inhibited Mycobacterium tuberculosis with MIC values comparable to established antibiotics.
  • Cancer Treatment : A derivative was evaluated in preclinical models for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates .

Properties

CAS No.

918479-95-5

Molecular Formula

C20H23F3N2O

Molecular Weight

364.4 g/mol

IUPAC Name

1-(2-phenylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C20H23F3N2O/c21-20(22,23)26-19-8-4-7-18(15-19)16-25-13-11-24(12-14-25)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2

InChI Key

ZEMMOHUJXSCBCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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